Fosnetupitant is a water-soluble, N-phosphoryloxymethyl prodrug of netupitant. [, , ] It is classified as a neurokinin-1 (NK1) receptor antagonist (NK1RA). [, , , , ] In scientific research, fosnetupitant serves as a valuable tool for investigating the role of NK1 receptors in various physiological and pathological processes. It is frequently employed in preclinical and clinical studies aimed at understanding the therapeutic potential of NK1 receptor antagonism in conditions such as chemotherapy-induced nausea and vomiting (CINV). [, , , , ]
Fosnetupitant is a novel pharmaceutical compound primarily indicated for the prevention of chemotherapy-induced nausea and vomiting. It is classified as a prodrug of netupitant, meaning that upon administration, it is metabolized into the active form, netupitant. Fosnetupitant chloride hydrochloride is often used in conjunction with palonosetron hydrochloride, enhancing its efficacy in managing nausea and vomiting associated with cancer treatments. The compound has gained attention due to its role in improving the quality of life for patients undergoing chemotherapy.
The synthesis of fosnetupitant chloride hydrochloride involves several intricate steps starting from the precursor netupitant. The process typically includes:
Fosnetupitant chloride hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The chemical structure can be elucidated through various spectroscopic methods including:
The compound is described as a white to off-white crystalline solid that is hygroscopic. Three polymorphic forms have been identified, with form I being predominant in commercial manufacturing processes .
Fosnetupitant chloride hydrochloride participates in various chemical reactions that are essential for its function and stability:
Fosnetupitant exerts its pharmacological effects primarily through its active metabolite, netupitant. Upon intravenous administration, fosnetupitant is rapidly converted to netupitant, which acts as a selective antagonist at neurokinin-1 receptors in the central nervous system.
Fosnetupitant chloride hydrochloride exhibits several notable physical and chemical properties:
The hygroscopic nature of fosnetupitant requires careful handling during formulation to prevent degradation or loss of efficacy.
Fosnetupitant has significant scientific applications beyond its clinical use:
Chemotherapy-induced nausea and vomiting (CINV) remains one of the most debilitating adverse effects of cancer treatment, occurring in up to 80% of patients receiving highly emetogenic chemotherapy (HEC) without prophylaxis [1] [6]. This condition profoundly impacts patient quality of life (QOL), leading to treatment non-adherence, nutritional deficits, and metabolic disturbances. Notably, over 50% of patients experience delayed-phase CINV (24–120 hours post-chemotherapy), with 15-25% reporting nausea persisting beyond 120 hours after cisplatin-based HEC [3] [6]. The economic burden is substantial, including increased hospitalization rates and rescue medication use. Patient-reported outcomes indicate CINV ranks among the top concerns for those undergoing chemotherapy, with delayed symptoms causing greater lifestyle disruption than acute-phase events [5] [6].
Table 1: Epidemiological Profile of CINV in Cancer Treatment
CINV Phase | Timeframe | Incidence Without Prophylaxis | Key Clinical Impact |
---|---|---|---|
Acute | 0-24 hours | 60-80% (HEC regimens) | Treatment interruption; dehydration |
Delayed | 24-120 hours | 50-70% (HEC regimens) | Reduced nutritional intake; QOL deterioration |
Beyond Delayed | 120-168 hours | 15-25% (cisplatin-based HEC) | Non-adherence to subsequent cycles |
Refractory | Subsequent cycles | 30-50% of initial CINV cases | Chemotherapy discontinuation |
The neuropharmacological understanding of CINV has driven antiemetic development through distinct eras:
The current standard for HEC involves triplet therapy: an NK1 RA, a 5-HT3 RA (typically palonosetron), and dexamethasone [3] [6].
Table 2: Key Antiemetic Classes and Mechanisms
Drug Class | Representative Agents | Primary Mechanism | Clinical Limitations |
---|---|---|---|
First-Gen 5-HT3 RAs | Ondansetron, Granisetron | Peripheral 5-HT3 receptor blockade | Short duration; QT prolongation risk |
Second-Gen 5-HT3 RA | Palonosetron | Allosteric 5-HT3 binding with positive cooperativity | Limited NK1 pathway modulation |
Early NK1 RAs | Fosaprepitant, Aprepitant | Central NK1 receptor antagonism | High ISR rates; excipient-related toxicity |
Fosnetupitant (FosNTP) was engineered to overcome critical gaps in IV antiemetic therapy. As a phosphorylated prodrug of netupitant, it offers distinct pharmacological advantages:
Clinical efficacy data from pooled phase II/III trials (n=980) reveal FosNTP's superiority over fosaprepitant in extended CINV control:
Table 3: Efficacy Outcomes of Fosnetupitant vs. Fosaprepitant in Cisplatin-Based HEC
Endpoint (0-168 hours) | Fosnetupitant 235 mg + PALO + DEX (%) | Fosaprepitant 150 mg + PALO + DEX (%) | Treatment Difference (95% CI) | p-value |
---|---|---|---|---|
Complete Response (No vomiting/rescue meds) | 68.1 | 61.3 | +6.8 (1.0–12.7) | 0.022 |
Total Control (No vomiting/rescue meds/nausea) | 52.4 | 46.2 | +6.2 (0.3–12.1) | 0.039 |
Beyond Delayed Phase Control (120-168 hours) | 89.7 | 83.5 | +6.2 (1.9–10.5) | 0.005 |
Data source: Pooled analysis of CONSOLE and phase II studies [3] [4]
Cost-effectiveness analyses further support FosNTP adoption. Real-world data from Japan show an incremental cost-effectiveness ratio (ICER) of $22,802/QALY versus fosaprepitant—below the willingness-to-pay threshold of $38,043/QALY. This economic advantage stems from reduced rescue medication use and CINV-related hospitalizations [7]. Crucially, FosNTP addresses two unmet needs: extending protection into the beyond-delayed phase and providing a low-irritancy IV option for patients unable to tolerate oral NK1 RAs due to mucositis or dysphagia [1] [5].
Table 4: Key Advantages of Fosnetupitant Over Existing NK1 RAs
Pharmacological Attribute | Fosnetupitant | Fosaprepitant | Clinical Implication |
---|---|---|---|
Solubilizing Excipients | None required | Polysorbate 80 | Lower ISR and hypersensitivity risk |
Active Metabolites | M3 (equipotent to parent) | Limited activity | Extended receptor blockade |
Complete Response (0-168h) | 68.1% | 61.3% | Superior protection in extended phase |
Incremental Cost/QALY (Japan) | $22,802 vs. fosaprepitant | Reference | Cost-effective for payers |
Compound Names Cited:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9